

In Vitro Pharmacological Profile of Compound X: A Novel Kinase Inhibitor

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Compound of Interest

Compound Name: P0064

Cat. No.: B094610

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Compound X is a novel small molecule inhibitor targeting the Serine/Threonine kinase "Kinase Y," a key component in the "Pathway Z" signaling cascade, which is implicated in various proliferative diseases. This document provides a comprehensive summary of the primary in vitro studies conducted to characterize the pharmacological profile of Compound X, including its biochemical potency, cellular activity, and mechanism of action.

Biochemical Potency and Selectivity

The initial characterization of Compound X involved assessing its direct inhibitory effect on the enzymatic activity of Kinase Y and a panel of other related kinases to determine its selectivity.

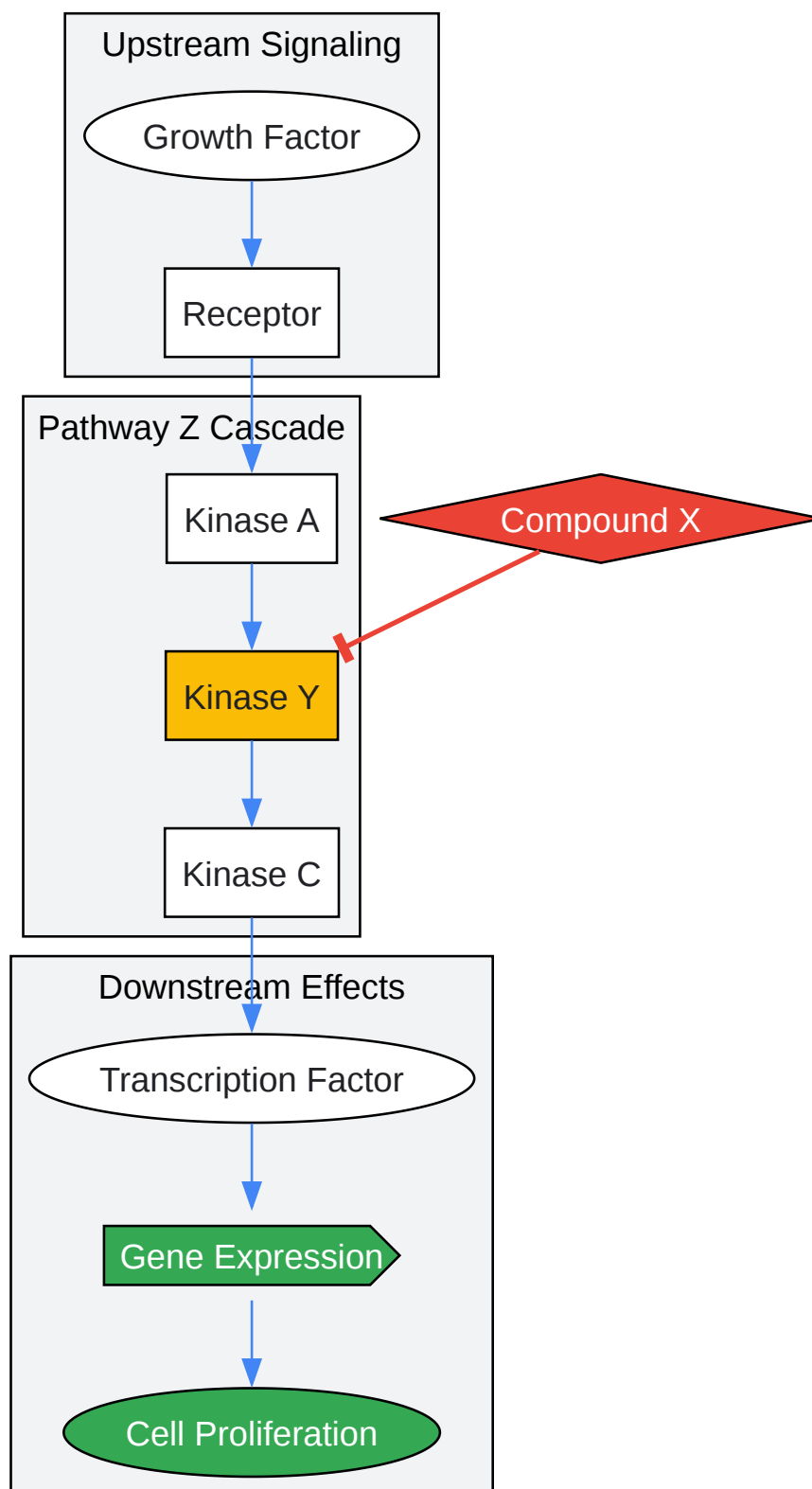
Data Summary:

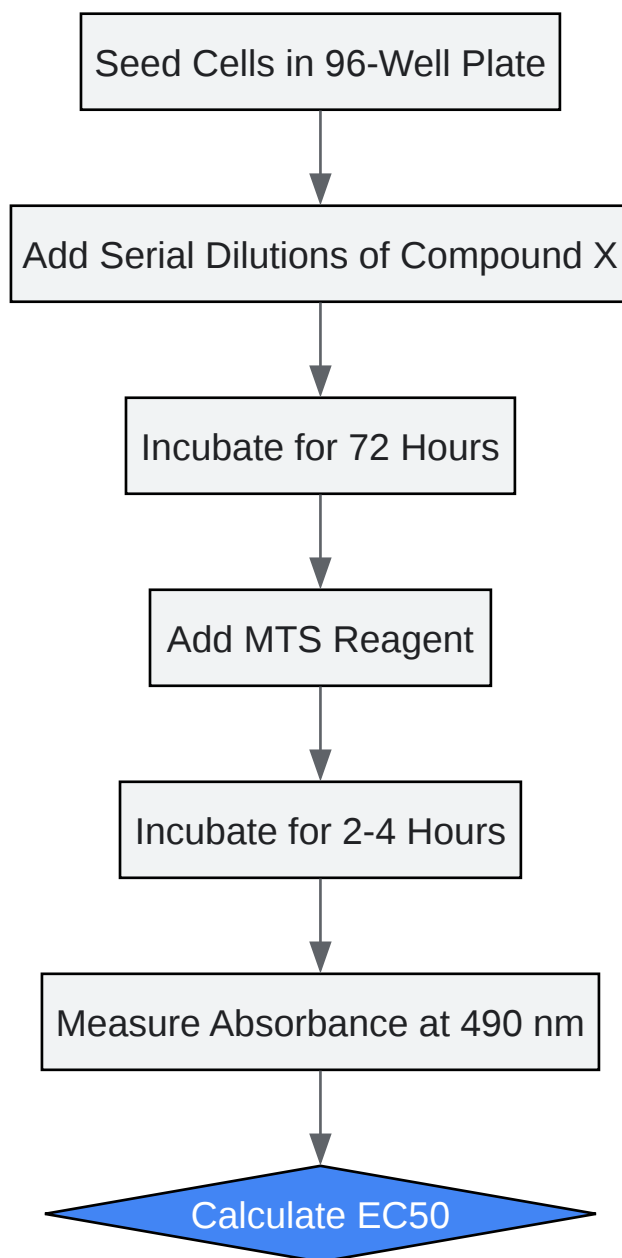
Kinase Target	IC ₅₀ (nM)	Assay Type
Kinase Y	15	TR-FRET
Kinase A	2,500	Radiometric
Kinase B	>10,000	TR-FRET
Kinase C	8,750	Radiometric

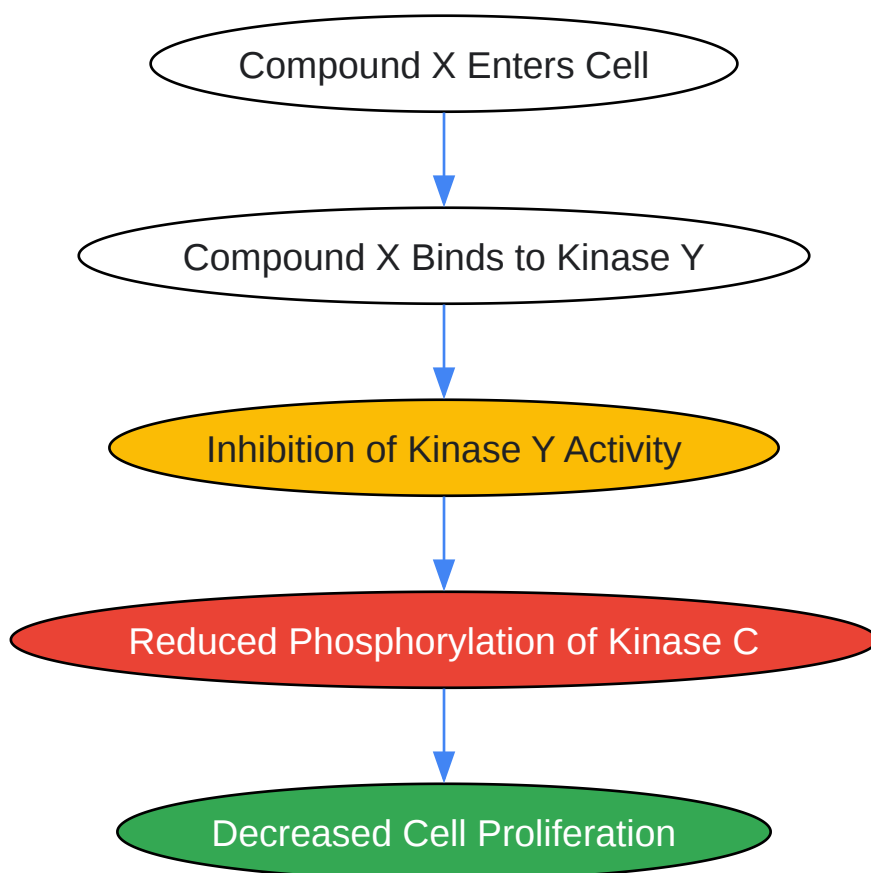
Experimental Protocol: TR-FRET Kinase Assay

- Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of Compound X against Kinase Y.
- Materials: Recombinant human Kinase Y enzyme, biotinylated peptide substrate, ATP, LanthaScreen™ Eu-labeled anti-phospho-peptide antibody, and all-trans retinoic acid (TR-FRET) buffer.
- Procedure:
 - A 10-point serial dilution of Compound X was prepared in DMSO.
 - The kinase reaction was initiated by adding ATP to a mixture of Kinase Y enzyme, the peptide substrate, and the respective concentration of Compound X.
 - The reaction was allowed to proceed for 60 minutes at room temperature.
 - The reaction was terminated by the addition of EDTA.
 - The TR-FRET detection solution, containing the Eu-labeled antibody, was added, and the mixture was incubated for 30 minutes.
 - The TR-FRET signal was read on a compatible plate reader, and the IC_{50} values were calculated using a four-parameter logistic fit.

Signaling Pathway Diagram:







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